molecular formula C11H14N2O3S B14913424 1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide

1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide

Katalognummer: B14913424
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: FKCONMQDGSPNKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group, a hydroxypropyl group, and a methanesulfonamide group

Vorbereitungsmethoden

The synthesis of 1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the cyanophenyl intermediate:

    Attachment of the hydroxypropyl group: The hydroxypropyl group is introduced through a reaction with an appropriate alkylating agent.

    Formation of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(3-Cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(3-Cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide: This compound has a similar structure but with an ethyl group instead of a propyl group.

    1-(3-Cyanophenyl)-N-(2-hydroxypropyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C11H14N2O3S

Molekulargewicht

254.31 g/mol

IUPAC-Name

1-(3-cyanophenyl)-N-(2-hydroxypropyl)methanesulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-9(14)7-13-17(15,16)8-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3

InChI-Schlüssel

FKCONMQDGSPNKV-UHFFFAOYSA-N

Kanonische SMILES

CC(CNS(=O)(=O)CC1=CC(=CC=C1)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.